2-[(4-fluorophenyl)sulfonyl-(2-pyridinyl)amino]-N-phenylacetamide
Description
2-[(4-Fluorophenyl)sulfonyl-(2-pyridinyl)amino]-N-phenylacetamide is a synthetic phenylacetamide derivative characterized by a sulfonyl linker bridging a 4-fluorophenyl group and a 2-pyridinylamino moiety. This compound belongs to a class of molecules designed for diverse biological applications, including anticancer, enzyme inhibition, and antimicrobial activities. Its structure combines electron-withdrawing (fluorophenyl) and heteroaromatic (pyridinyl) groups, which may enhance binding affinity to biological targets such as kinases or tubulin .
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonyl-pyridin-2-ylamino]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-15-9-11-17(12-10-15)27(25,26)23(18-8-4-5-13-21-18)14-19(24)22-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSKDHUGAAPULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound contains a sulfonamide group, which is often involved in inhibitory actions in various biochemical processes. The fluorophenyl group may also contribute to the compound’s interaction with its targets.
Biological Activity
2-[(4-fluorophenyl)sulfonyl-(2-pyridinyl)amino]-N-phenylacetamide is a sulfonamide derivative with significant potential in medicinal chemistry, particularly in the field of oncology. This compound has garnered attention due to its structural characteristics and biological activities, including anticancer properties and antimicrobial effects.
Chemical Structure and Properties
- Molecular Formula : C19H16FN3O3S
- Molecular Weight : 373.41 g/mol
- CAS Number : 337922-77-7
The compound features a sulfonamide group, a fluorophenyl moiety, and a pyridinyl amino group, which are crucial for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Anticancer Activity : Studies have shown that derivatives of phenylacetamide, including this compound, exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorine atom in the phenyl group may enhance the compound's bioavailability and metabolic stability, which is critical for its efficacy in cancer treatment .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways, which are vital for bacterial proliferation .
Anticancer Activity
A study evaluating various derivatives of phenylacetamide found that compounds similar to this compound demonstrated significant cytotoxicity against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. The following table summarizes the IC50 values of selected compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Imatinib | PC3 | 40 |
| 2b | PC3 | 52 |
| 2c | PC3 | 80 |
| 2c | MCF-7 | 100 |
The results indicate that while the compound exhibits lower activity than imatinib, it still shows promise as a potential anticancer agent .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of various derivatives. The compound's activity was measured using minimum inhibitory concentration (MIC) assays against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
These results demonstrate the compound's potential as an antimicrobial agent, with effective inhibition against tested strains .
Case Studies
- Cytotoxicity Against Cancer Cells : In a controlled study involving several phenylacetamide derivatives, it was found that the addition of nitro groups significantly enhanced cytotoxicity compared to methoxy-substituted compounds. This suggests that further modifications to the structure could yield more potent anticancer agents .
- Antimicrobial Efficacy : A series of experiments tested the compound against both gram-positive and gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited strong inhibitory effects on bacterial growth, emphasizing their potential use in treating infections .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by the presence of a fluorine atom, a sulfonamide group, and a pyridine ring, which contribute to its biological activity. Its structure is crucial for understanding its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of phenylacetamide, including 2-[(4-fluorophenyl)sulfonyl-(2-pyridinyl)amino]-N-phenylacetamide, exhibit significant anticancer properties. A study demonstrated that various derivatives showed potent cytotoxic effects against prostate carcinoma (PC3) cell lines. The compound's mechanism involves inducing apoptosis, making it a candidate for further development as an anticancer agent.
Case Study: Cytotoxicity Assessment
This table summarizes the cytotoxic effects of selected compounds against cancer cell lines, indicating that while the studied compound is effective, it is less potent than established drugs like imatinib.
Other Therapeutic Applications
Beyond oncology, compounds similar to this compound have been explored for their anti-inflammatory and analgesic properties. Research into the pharmacological profiles of these compounds suggests they may also modulate pathways involved in inflammation and pain management.
Synthesis and Derivative Exploration
The synthesis of this compound involves standard organic chemistry techniques, including coupling reactions between appropriate anilines and acetic acid derivatives. The exploration of various substituents on the phenyl ring has led to a library of compounds with diverse biological activities.
Synthesis Overview
- Reagents : 4-fluorophenyl acetic acid, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole).
- Conditions : Stirring in acetonitrile for 24 hours.
- Purification : Ethyl acetate extraction followed by drying and concentration.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of phenylacetamide derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogs:
Anticancer Activity: Nitro vs. Methoxy Substituents
- Analog: 2-(4-Fluorophenyl)-N-phenylacetamide derivatives (e.g., compounds 2a–2f) . Nitro-substituted (2a–2c): Exhibited potent cytotoxicity against PC3 prostate carcinoma cells (IC₅₀ < 10 µM). Methoxy-substituted (2d–2f): Lower activity (IC₅₀ > 20 µM), attributed to the electron-donating methoxy group reducing electrophilicity. Comparison: The sulfonyl-pyridinyl group in the target compound may mimic the nitro group’s electron-withdrawing effects, but its bulkier structure could influence cellular permeability or target selectivity.
SIRT2 Inhibition: Thio vs. Sulfonyl Linkers
- Analog : 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives .
- Activity : Potent SIRT2 inhibitors (IC₅₀ ~0.1–1 µM) with dose-dependent α-tubulin acetylation in breast cancer cells.
- Structural Difference : The thioether linker in these analogs contrasts with the sulfonyl group in the target compound. Sulfonyl groups typically increase metabolic stability but may reduce membrane permeability compared to thioethers.
Tyrosinase Inhibition: Triazolylthio Substituents
- Analog: 2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide . Activity: IC₅₀ = 0.124 ± 0.077 µM against tyrosinase, outperforming other triazole derivatives. Comparison: The target compound lacks the triazolylthio moiety but retains the 4-fluorophenyl group.
Antimicrobial Activity: Halogen and Aromatic Modifications
- Analog: 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide . Comparison: The fluorine atom in the target compound offers similar electronegativity but smaller steric bulk, which may preserve binding to bacterial targets while reducing toxicity.
Key Structural and Functional Insights
Critical Observations :
Electron-Withdrawing Groups : Nitro and sulfonyl groups enhance anticancer and enzyme-inhibitory activities by increasing electrophilicity .
Linker Flexibility : Thioethers (e.g., in SIRT2 inhibitors) may offer better conformational flexibility than rigid sulfonyl groups, impacting target engagement .
Fluorine’s Role : The 4-fluorophenyl moiety is a common feature in potent analogs, contributing to π-π stacking and metabolic stability .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-[(4-fluorophenyl)sulfonyl-(2-pyridinyl)amino]-N-phenylacetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling 4-fluorophenyl sulfonyl chloride with 2-aminopyridine derivatives, followed by N-phenylacetamide formation. Key steps include:
- Reagent Selection : Use of coupling agents like EDCI/HOBt for amide bond formation under inert atmospheres (N₂/Ar) .
- Reaction Monitoring : Thin-layer chromatography (TLC) with silica gel plates (e.g., ethyl acetate/hexane 3:7) to track intermediates .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify sulfonyl, pyridinyl, and acetamide moieties. For example, sulfonyl groups show characteristic downfield shifts (δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 399.12) .
- IR Spectroscopy : Peaks at 1670–1700 cm⁻¹ (C=O stretch) and 1350–1380 cm⁻¹ (S=O stretch) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the anticancer potential of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the sulfonyl group (e.g., replace fluorine with chlorine) or pyridinyl substituents (e.g., methyl/ethoxy) to assess cytotoxicity trends .
- In Vitro Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. Compare results to positive controls (e.g., doxorubicin) .
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3) and molecular docking to predict kinase inhibition (e.g., EGFR) .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?
- Methodological Answer :
- Meta-Analysis : Cross-reference cytotoxicity data across studies (e.g., IC₅₀ variations in thiazole vs. pyrimidine derivatives) .
- Reproducibility Checks : Validate assay conditions (e.g., serum concentration, incubation time) and purity thresholds (>98% via HPLC) .
- Computational Modeling : Use QSAR models to correlate substituent electronegativity with activity discrepancies .
Q. How can computational methods predict metabolic stability and toxicity profiles of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability .
- Metabolite Identification : Use Schrödinger’s Metabolite Predictor to simulate Phase I/II metabolism (e.g., sulfonyl group oxidation) .
- Toxicity Screening : ProTox-II for hepatotoxicity alerts and Ames test simulations for mutagenicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
